molecular formula C18H17N5O3 B11151448 (2,3-Dihydroxyquinoxalin-6-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

(2,3-Dihydroxyquinoxalin-6-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Cat. No.: B11151448
M. Wt: 351.4 g/mol
InChI Key: RIVXWOBQUPBFHO-UHFFFAOYSA-N
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Description

(2,3-Dihydroxyquinoxalin-6-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a quinoxaline core substituted with dihydroxy groups and a methanone group linked to a pyridinyl-piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydroxyquinoxalin-6-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactionsThe final step involves the coupling of the quinoxaline derivative with a pyridinyl-piperazine moiety through a methanone linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields, reducing reaction times, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydroxyquinoxalin-6-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2,3-Dihydroxyquinoxalin-6-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,3-Dihydroxyquinoxalin-6-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain protein kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dihydroxyquinoxalin-6-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is unique due to the presence of both dihydroxy groups on the quinoxaline ring and the pyridinyl-piperazine moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H17N5O3

Molecular Weight

351.4 g/mol

IUPAC Name

6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C18H17N5O3/c24-16-17(25)21-14-11-12(4-5-13(14)20-16)18(26)23-9-7-22(8-10-23)15-3-1-2-6-19-15/h1-6,11H,7-10H2,(H,20,24)(H,21,25)

InChI Key

RIVXWOBQUPBFHO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)NC(=O)C(=O)N4

Origin of Product

United States

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